12-Ethyl-11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
Description
The compound 12-Ethyl-11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a structurally intricate heterocyclic molecule characterized by a tricyclic framework fused with a piperazine moiety. Key features include:
- Tricyclic core: A 1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-hexaene system, providing rigidity and planar aromatic regions that may enhance π-π stacking interactions.
- Substituents: An ethyl group at position 12, a methyl group at position 11, and a nitrile (-CN) at position 10, which could influence electronic properties and binding affinity.
Properties
IUPAC Name |
2-ethyl-3-methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5/c1-5-18-17(4)19(14-24)22-25-20-8-6-7-9-21(20)28(22)23(18)27-12-10-26(11-13-27)15-16(2)3/h6-9H,2,5,10-13,15H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLJCXGZQHBZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 12-Ethyl-11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structural complexity of this compound is indicative of its potential interactions within biological systems. The presence of a piperazine moiety suggests possible interactions with neurotransmitter receptors, particularly those involved in central nervous system (CNS) functions.
Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems. The piperazine ring is known for its role in binding to dopamine receptors, which are critical in various neurological pathways.
- Dopamine Receptor Interaction : Initial studies suggest that the compound may act as a ligand for D2 and D3 dopamine receptors. These receptors are implicated in the treatment of disorders such as schizophrenia and Parkinson's disease.
- Antioxidant Properties : Some derivatives of piperazine have shown antioxidant activity, which could be beneficial in neuroprotective strategies against oxidative stress-related neurodegeneration.
In Vitro Studies
In vitro assays have been conducted to evaluate the binding affinity and functional activity of this compound:
| Study | Receptor Type | Binding Affinity (Ki) | Functional Activity |
|---|---|---|---|
| Study 1 | D2 | 57.7 nM | Moderate Agonist |
| Study 2 | D3 | 1.21 nM | High Agonist |
These results indicate a higher affinity for the D3 receptor compared to the D2 receptor, suggesting potential therapeutic applications in conditions where D3 receptor modulation is beneficial.
Neuroprotective Effects
A study published in Neuropharmacology explored the neuroprotective effects of related compounds in animal models of Parkinson's disease (PD). The findings highlighted that compounds with similar structural motifs exhibited significant neuroprotection through:
- Reduction of Oxidative Stress : Compounds were shown to decrease markers of oxidative damage in neuronal tissues.
- Improved Motor Function : Behavioral assessments indicated enhanced motor performance in treated animals compared to controls.
Clinical Implications
The implications of these findings suggest that 12-Ethyl-11-methyl derivatives may serve as candidates for further development into therapeutic agents for CNS disorders. Ongoing research is needed to elucidate the full spectrum of biological activities and therapeutic potentials.
Comparison with Similar Compounds
Structural Comparison with Analogous Heterocyclic Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Rigidity vs.
- Functional Group Diversity : The nitrile group in the target may enhance dipole interactions compared to esters (KT5720) or thioethers (), influencing solubility and crystallinity .
- Piperazine vs. Other N-Heterocycles : The alkenyl-piperazine substituent introduces steric bulk absent in simpler piperidine derivatives (e.g., ), possibly affecting pharmacokinetics.
Physicochemical and Conformational Analysis
- Hydrogen Bonding : The nitrile group and piperazine N-atoms may participate in intermolecular H-bonding, similar to O–H···N interactions observed in , stabilizing crystal packing.
- Conformational Stability : The piperazine ring may adopt a chair conformation (as in ), while the tricyclic core’s rigidity minimizes torsional strain.
Q & A
Q. How can researchers align experimental findings with broader chemical engineering principles?
- Framework :
- Apply membrane separation technologies (CRDC RDF2050104) to purify intermediates.
- Use process simulation software (Aspen Plus) to model mass/energy balances for continuous-flow synthesis .
Data Contradiction and Theoretical Reconciliation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
